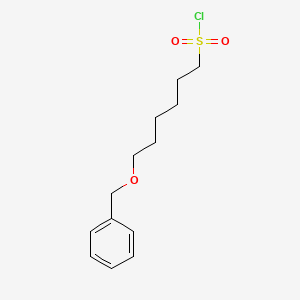
6-(Benzyloxy)hexane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzyloxy)hexane-1-sulfonyl chloride is an organic compound with the molecular formula C13H19ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a benzyloxy group attached to a hexane chain, which is further connected to a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)hexane-1-sulfonyl chloride can be achieved through several methods. One common approach involves the chlorosulfonation of 6-(benzyloxy)hexane. This process typically uses chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Another method involves the oxidative chlorosulfonation of S-alkyl isothiourea salts. This method is advantageous due to its simplicity, safety, and high yield. It uses readily accessible reagents and avoids the need for chromatography .
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides, including this compound, often involves large-scale chlorosulfonation processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste .
Análisis De Reacciones Químicas
Types of Reactions
6-(Benzyloxy)hexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be involved in oxidation reactions to form sulfonic acids or reduction reactions to form sulfonamides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents such as hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) are used for oxidative conversions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonic Acids: Formed from oxidation reactions.
Sulfonyl Azides: Formed from reactions with sodium azide.
Aplicaciones Científicas De Investigación
6-(Benzyloxy)hexane-1-sulfonyl chloride is utilized in various scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-(Benzyloxy)hexane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Tosyl Chloride (p-Toluenesulfonyl Chloride): Similar in reactivity but has a toluene group instead of a benzyloxy group.
Mesyl Chloride (Methanesulfonyl Chloride): Contains a methane group and is often used in similar substitution reactions.
Uniqueness
6-(Benzyloxy)hexane-1-sulfonyl chloride is unique due to the presence of the benzyloxy group, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of compounds where the benzyloxy group can provide additional functionality or stability .
Propiedades
Fórmula molecular |
C13H19ClO3S |
|---|---|
Peso molecular |
290.81 g/mol |
Nombre IUPAC |
6-phenylmethoxyhexane-1-sulfonyl chloride |
InChI |
InChI=1S/C13H19ClO3S/c14-18(15,16)11-7-2-1-6-10-17-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2 |
Clave InChI |
XZVQNBPNSHBHID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCCCCCS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


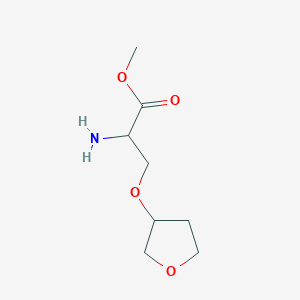
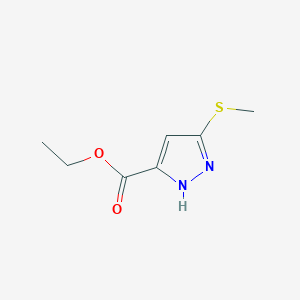
![6-bromo-1-(propan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13491756.png)
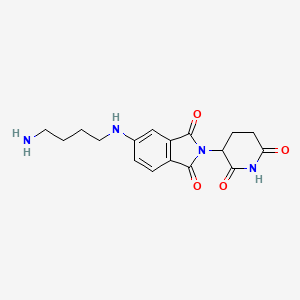
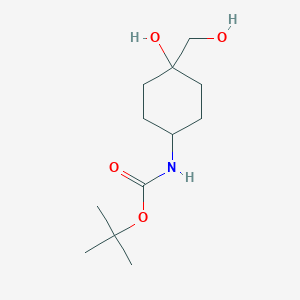
![5-[(3-Amino-2-phenyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13491779.png)
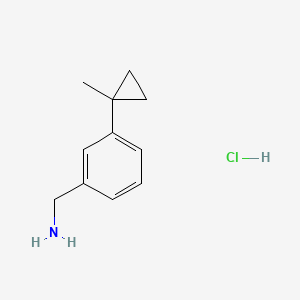
![rac-(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13491798.png)

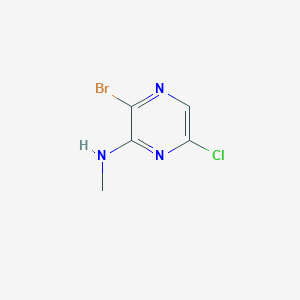
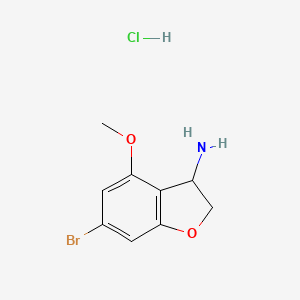
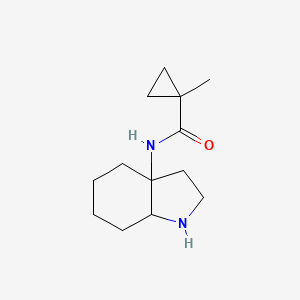
![2-[[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methoxy]-1H-isoindole-1,3(2h)-dione](/img/structure/B13491842.png)

